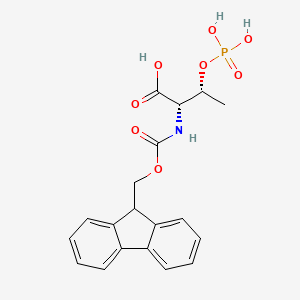

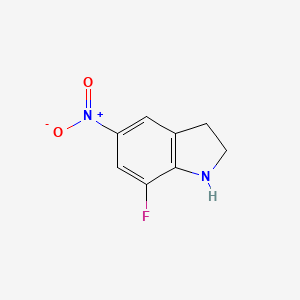

![molecular formula C9H8N2O3 B1445452 Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1060724-74-4](/img/structure/B1445452.png)

Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

概要

説明

“Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H10N2O3 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate” is a solid at room temperature . Its molecular weight is 206.2 .科学的研究の応用

Synthesis and Tautomerism

- Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is involved in studies exploring the synthesis and tautomerism of heterocyclic compounds. For example, its derivative, 2-Hydroxypyrazolo[1,5-a]pyridine, has been synthesized and investigated for its reactivity and tautomeric behaviors. These studies focus on understanding the chemical properties and transformations of such compounds, which are useful in developing new chemical entities (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Regioselective Synthesis

- The compound has been used in the regioselective synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. This research area is crucial for developing specific and selective chemical reactions, which can be utilized in the synthesis of complex molecules for potential pharmaceutical applications (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).

Synthesis of Inhibitors and Antagonists

- Research has been conducted on synthesizing 4-aminopyrazolo[3,4-b]pyridines derivatives of methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate, which were evaluated for their affinity at various adenosine receptors. These studies are significant in the development of receptor antagonists, potentially leading to new therapeutic agents (Manetti, Schenone, Bondavalli, Brullo, Bruno, Ranise, Mosti, Menozzi, Fossa, Trincavelli, Martini, Martinelli, Tintori, & Botta, 2005).

Fluorination Studies

- The compound has been used in fluorination studies to synthesize fluoropyrazolo[1,5-a]pyridines. Such research contributes to the field of organic chemistry, particularly in developing new methods for introducing fluorine atoms into organic compounds, which can significantly alter their biological activity (Alieva & Vorob’ev, 2020).

Development of Xanthine Oxidase Inhibitors

- Synthesis of pyrazolo[3,4-b]pyridines derivatives has been explored for their potential as xanthine oxidase inhibitors. This is relevant in the context of developing treatments for conditions like gout, where inhibition of xanthine oxidase is beneficial (Chu & Lynch, 1975).

Intramolecular 1,3-Dipolar Cycloaddition Studies

- The compound is involved in intramolecular 1,3-dipolar cycloaddition studies, leading to the synthesis of peri-fused indolizines and azaindolizines. These studies are significant in heterocyclic chemistry, particularly in synthesizing complex ring systems that are common in many biologically active molecules (Miki, Uragi, Takemura, & Ikeda, 1985).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

将来の方向性

特性

IUPAC Name |

methyl 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)7-5-10-11-3-2-6(12)4-8(7)11/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQFCNVRKPSRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNN2C1=CC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)

![7-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1445375.png)

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B1445382.png)

![4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine](/img/structure/B1445385.png)

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1445386.png)

![2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1445387.png)